molecular formula C30H28Cl4N4O4 B606506 Caylin-1

Caylin-1

Cat. No.: B606506
M. Wt: 650.4 g/mol
InChI Key: SOQGENPVVRSGAY-UHFFFAOYSA-N
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Description

Caylin-1 is an analog of Nutlin-3, designed to interact with the p53 pathway. Unlike Nutlin-3, which contains a single 4-chloro substituent, this compound features chlorine substituents at both the 3 and 4 positions on two of its phenyl rings . The compound’s primary target is MDM2, a negative regulator of p53 activity.

Preparation Methods

Synthetic Routes:: The synthetic route for Caylin-1 involves specific modifications to the Nutlin-3 structure. These modifications introduce the chlorine substituents, resulting in this compound’s distinct chemical profile.

Reaction Conditions:: While detailed synthetic procedures are not widely available, researchers have successfully synthesized this compound using appropriate reagents and conditions. Industrial production methods remain proprietary.

Chemical Reactions Analysis

Types of Reactions:: Caylin-1 participates in various chemical reactions, including but not limited to:

    Oxidation: Potential oxidation reactions involving specific functional groups.

    Reduction: Reduction processes that alter the compound’s structure.

    Substitution: Substitution reactions at specific positions on the phenyl rings.

Common Reagents and Conditions::

    Chlorination: The introduction of chlorine atoms typically involves reagents like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS).

    Cyclization: Formation of the core structure may occur through cyclization reactions.

    Purification: Techniques such as column chromatography or recrystallization ensure product purity.

Major Products:: The primary product of this compound reactions is the modified compound itself, with the desired chlorine substituents.

Scientific Research Applications

Caylin-1 has found applications in various scientific fields:

    Chemistry: As a tool for studying p53-MDM2 interactions.

    Biology: Investigating p53-dependent cellular responses.

    Medicine: Potential therapeutic implications for cancer treatment.

    Industry: Research into novel p53-targeted drugs.

Comparison with Similar Compounds

Caylin-1 stands out due to its dual chlorine substituents, distinguishing it from Nutlin-3. Similar compounds include Nutlin-3 itself and other p53-MDM2 inhibitors.

Properties

IUPAC Name

4-[4,5-bis(3,4-dichlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28Cl4N4O4/c1-16(2)42-25-14-19(41-3)6-7-20(25)29-36-27(17-4-8-21(31)23(33)12-17)28(18-5-9-22(32)24(34)13-18)38(29)30(40)37-11-10-35-26(39)15-37/h4-9,12-14,16,27-28H,10-11,15H2,1-3H3,(H,35,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQGENPVVRSGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC(=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28Cl4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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